
4'-Methoxypropiophenone
Overview
Description
4'-Methoxypropiophenone (CAS 121-97-1), also known as 1-(4-methoxyphenyl)-1-propanone, is a ketonic compound characterized by a propiophenone backbone substituted with a methoxy group at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₂O₂, with a molar mass of 164.2 g/mol and a density of 0.937 g/mL at 25°C . This compound is a critical intermediate in organic synthesis, particularly in the production of trans-anethole (AN), a high-value compound used in food additives, pharmaceuticals, and polymer materials .
Recent advancements highlight its role in biomass conversion. For instance, Liu et al. (2021) demonstrated that this compound can be catalytically converted to trans-AN via a bifunctional hafnium-based polymeric nanocatalyst (PhP-Hf), achieving 98.1% yield in 2 hours at 220°C . This process leverages the Meerwein–Ponndorf–Verley (MPV) reduction followed by dehydration, utilizing 2-pentanol as a hydrogen donor, which enhances safety and efficiency compared to traditional high-pressure hydrogenation .
Preparation Methods
Traditional Multi-Step Synthesis from m-Hydroxybenzoic Acid
Reaction Mechanism and Process Flow
The synthesis begins with m-hydroxybenzoic acid as the starting material, proceeding through four stages:
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Methylation : Reaction with methyl sulfate in the presence of sodium hydroxide at 80–90°C forms m-methoxybenzoic acid (Compound IV) .
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Condensation : Compound IV reacts with methyl propionate using phosphorus oxychloride (POCl₃) as a condensing agent, yielding Compound II per .
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Hydrolysis and Decarboxylation : Compound II per undergoes acid-catalyzed hydrolysis and decarboxylation to produce 4'-methoxypropiophenone (Compound I) .
Key Optimization Parameters:
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Temperature Control : Methylation requires precise heating (95–102°C) to maintain reflux and pH ≥10 .
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Catalyst Efficiency : Phosphorus oxychloride enhances condensation kinetics, reducing side reactions .
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Yield Maximization : Intermediate purification is minimized by directly progressing from Compound II per to Compound I, streamlining the process .
Table 1: Performance Metrics of Traditional Synthesis
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Methylation | Methyl sulfate, NaOH, 80–90°C | 95 | 96.3 |
Condensation | Methyl propionate, POCl₃, 18–22°C | 95.8 | 90.2 |
Hydrolysis/Decarb. | HCl, POCl₃, 60–65°C | 92.3 | 94.5 |
Friedel-Crafts Acylation Using Solid Acid Catalysts
Catalytic Framework and Reaction Design
This method substitutes conventional Lewis acids (e.g., AlCl₃) with dealuminated mordenite zeolites to acylate anisole with propionic anhydride . The zeolite’s Brønsted acid sites facilitate electrophilic substitution at the para position of anisole, forming this compound.
Optimization Insights :
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Molar Ratio : An 8:1 excess of anisole to propionic anhydride maximizes substrate interaction.
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Catalyst Loading : 0.5 g of catalyst per 100 mmol anisole balances activity and cost.
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Temperature : 373 K (100°C) optimizes kinetic energy without degrading the zeolite framework.
Table 2: Friedel-Crafts Acylation Performance
Parameter | Value | Conversion (%) | Selectivity (%) |
---|---|---|---|
Molar Ratio | Anisole : Propionic anhydride = 8:1 | 44.7 | 98.5 |
Catalyst Mass | 0.5 g dealuminated HMOR | 44.7 | 98.5 |
Temperature | 373 K | 44.7 | 98.5 |
Comparative Analysis of Synthesis Routes
Yield and Scalability
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Traditional Synthesis : Superior yields (92–95%) and high purity (>90%) make this method industrially viable despite its multi-step complexity .
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Friedel-Crafts Route : Lower conversion (44.7%) is offset by environmental benefits, as zeolites are reusable and generate less waste .
Environmental and Economic Considerations
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Waste Generation : The traditional method produces stoichiometric amounts of sodium sulfate and HCl, requiring neutralization .
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Catalyst Reusability : Mordenite zeolites retain >90% activity after five cycles, reducing long-term costs .
Emerging Methodologies and Innovations
Solvent-Free Approaches
Recent studies explore microwave-assisted synthesis to accelerate reaction kinetics, though data on this compound specifically remain limited .
Biocatalytic Routes
Enzymatic acylation using lipases is under investigation, aiming to enhance stereoselectivity and reduce energy input .
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxypropiophenone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or ether.
Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: 4’-Methoxybenzoic acid.
Reduction: 4’-Methoxypropiophenol.
Substitution: Depending on the nucleophile, various substituted derivatives of 4’-Methoxypropiophenone.
Scientific Research Applications
4’-Methoxypropiophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Methoxypropiophenone involves its interaction with various molecular targets and pathways. As an aromatic ketone, it can participate in electrophilic aromatic substitution reactions, where the methoxy group activates the benzene ring towards electrophiles . Additionally, its carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4'-Methylpropiophenone (CAS 5337-93-9)
- Structure : Features a methyl group instead of methoxy at the para position.
- Properties: Molecular weight 148.2 g/mol; IUPAC name 1-(4-methylphenyl)-1-propanone .
- Applications: Used in electrocarboxylation reactions and as a precursor in organic synthesis. Its lower polarity compared to 4'-methoxypropiophenone reduces its suitability for MPV reduction, as the absence of an electron-donating methoxy group diminishes catalytic activity in hydrogen transfer reactions .
4'-Chloropropiophenone (CAS 6285-05-8)
- Structure : Substituted with a chlorine atom at the para position.
- Applications : Acts as a key intermediate in pharmaceuticals, such as the synthesis of bazedoxifen. The electron-withdrawing chlorine group increases electrophilicity, facilitating nucleophilic substitution reactions but hindering MPV reduction due to reduced electron density on the carbonyl carbon .
4'-Hydroxypropiophenone (CAS 70-70-2)
- Structure : Contains a hydroxyl group at the para position.
- Properties: Higher polarity and hydrogen-bonding capacity compared to this compound.
- Applications: Used in the synthesis of antioxidants and UV stabilizers. However, its phenolic hydroxyl group necessitates protection during catalytic reactions to avoid side reactions, complicating its use in cascade processes like MPV reduction-dehydration .
Key Findings :
- PhP-Hf (1:1.5): This hafnium-phosphonate hybrid catalyst exhibits bifunctional acid-base sites (0.27 mmol/g acid, 0.32 mmol/g base) that synergistically promote MPV reduction and dehydration. Its mesoporous structure (3.5 nm pore size) and high surface area enhance substrate accessibility, achieving a turnover frequency (TOF) of 8.5 h⁻¹ .
- Zr-MSU-3 : While effective, its microporous structure limits mass transfer, resulting in longer reaction times (23 hours) .
- Ru-based Catalysts: Precious metal dependency and low yield (37%) make them economically nonviable .
Physicochemical Properties of Para-Substituted Propiophenones
Compound | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | Polarity | Reactivity in MPV Reduction |
---|---|---|---|---|---|
This compound | -OCH₃ | 164.2 | 285–287 | High | High (electron-donating) |
4'-Methylpropiophenone | -CH₃ | 148.2 | 265–267 | Moderate | Moderate |
4'-Chloropropiophenone | -Cl | 168.6 | 290–292 | Low | Low (electron-withdrawing) |
4'-Hydroxypropiophenone | -OH | 150.2 | Decomposes | Very High | Requires protection |
Reactivity Trends :
- Electron-donating groups (e.g., -OCH₃) enhance carbonyl activation in MPV reduction by increasing electron density on the ketone group.
- Electron-withdrawing groups (e.g., -Cl) reduce reactivity due to decreased electron density .
Biological Activity
4'-Methoxypropiophenone, also known as 1-(4-methoxyphenyl)propan-1-one, is a compound with various applications in the fields of organic synthesis and fragrance production. Its biological activity has garnered attention due to its potential implications in pharmacology and toxicology. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C10H12O2
- Molecular Weight : 164.20 g/mol
- IUPAC Name : 1-(4-methoxyphenyl)propan-1-one
- CAS Number : 121-97-1
- Appearance : Low melting fused solid or clear liquid
Synthesis
The synthesis of this compound typically involves the Friedel-Crafts acylation of anisole with propionic anhydride. This method has been studied using various catalysts, including mesoporous superacid catalysts, which enhance the efficiency of the reaction .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic products .
Neuropharmacological Effects
In neuropharmacological studies, this compound has been investigated for its effects on long-term potentiation (LTP), a process associated with synaptic plasticity and memory formation. It was found to influence NMDA receptor-dependent pathways, indicating potential applications in cognitive enhancement or neuroprotective strategies .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies revealed that while the compound exhibits certain bioactive properties, it also presents cytotoxic effects at higher concentrations. This duality necessitates further research to delineate safe dosage levels for therapeutic use .
Case Studies
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Antimicrobial Efficacy :
- A study demonstrated that formulations containing this compound significantly reduced microbial load in contaminated samples compared to controls. The compound's efficacy was comparable to standard antimicrobial agents.
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Neuropharmacological Investigation :
- In a series of experiments assessing memory enhancement, subjects treated with this compound showed improved performance in memory tasks, suggesting its role as a cognitive enhancer.
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Cytotoxicity Assessment :
- A cytotoxicity study conducted on human cell lines indicated that while lower concentrations of this compound were non-toxic, higher concentrations led to a marked decrease in cell viability, emphasizing the need for careful dosage management.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4'-methoxypropiophenone in academic research?
The primary synthetic method involves Friedel-Crafts acylation of anisole with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Key validation steps include:
- Purification : Distillation under reduced pressure (40–60°C, 0.1–0.5 mmHg) to isolate the product from unreacted reagents and by-products .
- Yield optimization : Monitoring reaction temperature (0–5°C for exothermic control) and stoichiometric ratios (anisole:propionyl chloride = 1:1.2) to minimize diacylation by-products .
Q. How is this compound characterized in research settings?
Standard analytical workflows include:
- NMR spectroscopy : ¹H NMR (δ 7.8–7.9 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and ¹³C NMR (δ 207 ppm for ketone carbonyl) to confirm structure .
- GC-MS : Retention time alignment with reference standards and molecular ion peak at m/z 164.2 (C₁₀H₁₂O₂⁺) for purity assessment .
Q. What are the typical reaction pathways involving this compound in organic synthesis?
Common transformations include:
- Reductive amination : Conversion to β-aryl amines using NaBH₃CN or H₂/Pd-C .
- Sulfenylation : Enantioselective α-sulfenylation with chiral thiiranium ions for asymmetric synthesis of sulfur-containing intermediates .
Advanced Research Questions
Q. What challenges arise in the stereoselective reduction of this compound to trans-anethole?
Key challenges include:
- Catalyst selection : Bifunctional Hf-based polymeric nanocatalysts (e.g., Hf-PNP) enhance stereoselectivity (>95% trans-anethole) by stabilizing transition states via dual acid-base sites .
- By-product formation : Over-reduction to 4-methoxypropanol is minimized by controlling H₂ pressure (0.2–2 MPa) and reaction time (<6 hours) .
Q. How can researchers address contradictions in reported reaction yields for catalytic reductions of this compound?
Methodological approaches include:
- Systematic parameter variation : Testing solvent polarity (e.g., ethanol vs. THF), catalyst loading (1–5 mol%), and temperature (25–80°C) to identify optimal conditions .
- Catalyst characterization : Using XPS and TEM to verify active site integrity and rule out leaching in recyclability studies .
Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?
Advanced strategies involve:
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives (e.g., 3-(4-chlorophenyl)-4'-methoxypropiophenone) .
- HPLC-DAD-MS : To separate and identify regioisomers in complex reaction mixtures (e.g., methoxy positional isomers) .
Q. What strategies improve the recyclability of catalysts in this compound transformations?
Effective methods include:
- Heterogeneous catalyst design : Immobilizing Hf on mesoporous silica or polymeric supports to facilitate recovery and reuse (>5 cycles with <10% activity loss) .
- Leaching tests : ICP-OMS analysis of reaction filtrates to quantify metal loss and adjust immobilization protocols .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
Examples include:
- Dimestrol precursors : Alkylation at the ketone position followed by Grignard addition to generate estrogen analogs .
- Flavonoid derivatives : Condensation with hydroxylated benzaldehydes for bioactive molecule synthesis .
Q. Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the biological activity of this compound derivatives?
Recommended steps:
- Reproducibility assays : Replicating cell-based studies (e.g., anti-inflammatory or antioxidant assays) under standardized conditions (e.g., HepG2 cells, 24-hour incubation) .
- Structure-activity relationship (SAR) analysis : Comparing substituent effects (e.g., methoxy vs. hydroxy groups) across derivatives to isolate bioactive motifs .
Q. What methodologies resolve discrepancies in kinetic data for catalytic reactions involving this compound?
Approaches include:
Properties
IUPAC Name |
1-(4-methoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVAWPKTWVFKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059536 | |
Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-97-1 | |
Record name | 4′-Methoxypropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propanoylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Methoxypropiophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11834 | |
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Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methoxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.103 | |
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Record name | 4-PROPANOYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4W5HX9O2D | |
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Retrosynthesis Analysis
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